tert-butylN-(5-nitrothiophen-2-yl)carbamate
Description
tert-Butyl N-(5-nitrothiophen-2-yl)carbamate is a carbamate derivative featuring a nitro-substituted thiophene ring. This compound is structurally characterized by a tert-butyl carbamate group attached to the nitrogen atom of a 5-nitrothiophen-2-yl moiety.
Properties
IUPAC Name |
tert-butyl N-(5-nitrothiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(12)10-6-4-5-7(16-6)11(13)14/h4-5H,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIFSCYFQPTAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(S1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-nitrothiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-nitrothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
While specific industrial production methods for tert-butyl N-(5-nitrothiophen-2-yl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(5-nitrothiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiophene ring can undergo electrophilic substitution reactions.
Substitution: The carbamate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and acetic acid.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted thiophenes.
Substitution: Formation of various carbamate derivatives.
Scientific Research Applications
tert-Butyl N-(5-nitrothiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-nitrothiophen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The thiophene ring and carbamate group also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl N-(5-nitrothiophen-2-yl)carbamate and related carbamate derivatives:
Structural and Functional Analysis
Heterocyclic Core Differences: The thiophene ring in the target compound provides sulfur-based aromaticity, which may enhance π-stacking interactions compared to pyridine () or pyrimidine () analogs. In contrast, the pyrimidine derivative () includes a hydroxyl group, enabling hydrogen bonding but reducing stability under acidic conditions .
Substituent Effects: The fluorine atom in the fluorophenyl analog () introduces electronegativity and metabolic resistance, making it favorable for CNS-targeting pharmaceuticals .
Synthetic Utility :
- The tert-butyl carbamate group in all compounds serves as a protective group for amines, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane) .
- The nitro group in the thiophene and pyridine derivatives (target compound and ) can be reduced to amines for further functionalization, a step critical in antitubercular or anticancer drug synthesis .
Research Findings and Methodological Considerations
- Spectroscopic Characterization : Analogous compounds (e.g., ’s pyridinyl derivative) were analyzed via ¹H/¹³C NMR, highlighting distinct shifts for nitro (δ 8.5–9.0 ppm) and tert-butyl (δ 1.3–1.5 ppm) groups .
- Crystallographic Tools : Software like SHELX () and ORTEP () are critical for resolving crystal structures of nitro-containing carbamates, aiding in conformational analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
